2-(Trifluoromethyl)acrylic acid

Catalog No.
S590719
CAS No.
381-98-6
M.F
C4H3F3O2
M. Wt
140.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)acrylic acid

CAS Number

381-98-6

Product Name

2-(Trifluoromethyl)acrylic acid

IUPAC Name

2-(trifluoromethyl)prop-2-enoic acid

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

InChI

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)

InChI Key

VLSRKCIBHNJFHA-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)C(F)(F)F

Synonyms

2-(trifluoromethyl)acrylic acid, TFMAA

Canonical SMILES

C=C(C(=O)O)C(F)(F)F

Functional Monomer for Molecular Imprinting:

TFMAA serves as a crucial component in the technique of molecular imprinting. This technique involves creating synthetic materials with specific recognition sites for target molecules. TFMAA, with its acidic functional group, allows for the creation of binding sites that selectively interact with specific target molecules. This property makes it valuable in various applications, including:

  • Sensor development: Imprinted polymers containing TFMAA can be used to develop highly selective and sensitive sensors for the detection of specific molecules, such as toxins or pollutants. Source: )
  • Drug delivery: Imprinted polymers based on TFMAA can be designed to deliver drugs specifically to targeted cells or tissues, improving drug efficacy and reducing side effects. Source:

Studies on its own properties:

Researchers are also investigating the intrinsic properties of TFMAA itself. These studies explore various aspects, including:

  • Acidity: Due to the presence of the carboxylic acid group, TFMAA exhibits strong acidic behavior. Studies have investigated its pKa (acid dissociation constant) and its impact on various chemical reactions. Source:
  • Reactivity: TFMAA possesses reactive functional groups, making it susceptible to various chemical reactions. Research explores its reactivity with different reagents to understand its potential for further applications.

2-(Trifluoromethyl)acrylic acid, also known as trifluoromethyl acrylic acid, is a fluorinated organic compound with the molecular formula C₄H₃F₃O₂. It features a trifluoromethyl group (-CF₃) attached to the second carbon of the acrylic acid backbone, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances the compound's stability and alters its reactivity compared to non-fluorinated acrylic acids. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

  • Reactions with Alkynes: A notable reaction involves a rhodium(III)-catalyzed oxidative annulation with alkynes to produce α-pyrones. This reaction demonstrates the compound's versatility in forming complex structures through direct oxidative processes .
  • Synthesis of Esters: The synthesis of esters from 2-(trifluoromethyl)acrylic acid can be achieved through various methods, including hydrocarbonylation reactions starting from 3,3,3-trifluoropropene. The reaction conditions can significantly influence the yield and selectivity of the products .

The synthesis of 2-(trifluoromethyl)acrylic acid has been explored through various methods:

  • Hydrocarbonylation: One effective method involves the hydrocarbonylation of 3,3,3-trifluoropropene using cobalt catalysts under mild conditions, yielding moderate amounts of the desired product .
  • Oxidative Methods: Another approach is based on α-selenenylation followed by hydrogen peroxide oxidation of 2-(trifluoromethyl)propanal, which has shown promising yields (up to 68%) for producing 2-(trifluoromethyl)acrylic acid .

2-(Trifluoromethyl)acrylic acid has several potential applications:

  • Material Science: Due to its unique properties, it can be used in the formulation of advanced materials, including polymers and coatings that require enhanced thermal and chemical stability.
  • Pharmaceuticals: The compound's structure may allow it to serve as a building block for developing new drugs or as an intermediate in synthesizing biologically active compounds.
  • Resist Components: Studies have indicated its potential utility as a resist component in electronic applications due to its unique electron interaction properties .

Studies on low-energy electron interactions with 2-(trifluoromethyl)acrylic acid have shown that it can undergo fragmentation under specific conditions. This characteristic suggests that it may have applications in developing advanced materials for electronic devices where controlled degradation under electron exposure is beneficial .

Several compounds share structural similarities with 2-(trifluoromethyl)acrylic acid. Here are some notable examples:

Compound NameStructureUnique Features
Acrylic AcidC₃H₄O₂Baseline compound without fluorination
Methacrylic AcidC₄H₆O₂Contains a methyl group instead of trifluoromethyl
2-Fluoroacrylic AcidC₄H₃F O₂Contains a single fluorine atom
2-(Chlorofluoro) acrylic acidC₄H₃ClF O₂Contains chlorine alongside fluorine

Uniqueness: The trifluoromethyl group in 2-(trifluoromethyl)acrylic acid significantly enhances its stability and alters its reactivity compared to these similar compounds. This unique feature allows for distinct chemical behavior and potential applications not found in non-fluorinated or differently substituted acrylic acids.

2-(Trifluoromethyl)acrylic acid, a valuable fluorinated building block with the molecular formula C4H3F3O2 and molecular weight of 140.06, can be efficiently synthesized through palladium-catalyzed carbonylation reactions [1] [2]. This approach represents one of the most direct and atom-economical routes to access this important compound [3].

The primary synthetic pathway involves the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene with carbon monoxide under controlled conditions [1] [4]. This reaction typically employs bis-triphenylphosphine-palladium(II) chloride as the catalyst, along with water and triethylamine in tetrahydrofuran at temperatures between 75-80°C and under moderate pressure (approximately 26600 Torr) [1].

A representative reaction scheme involves the following components:

  • 2-Bromo-3,3,3-trifluoropropene as the starting material
  • Palladium catalyst (typically Pd(PPh3)2Cl2)
  • Carbon monoxide (CO) as the carbonyl source
  • Base (commonly triethylamine)
  • Solvent system (often tetrahydrofuran) [1] [3]

The reaction proceeds with good yields, typically around 67% for the formation of 2-(trifluoromethyl)acrylic acid [1]. Recent advancements have focused on optimizing catalyst systems and reaction conditions to improve both yield and selectivity [4].

Reaction ComponentTypical ConditionsFunction
CatalystPd(PPh3)2Cl2 (1-2 mol%)Facilitates carbonylation
Substrate2-Bromo-3,3,3-trifluoropropeneFluorinated precursor
CO Pressure1.0-1.5 MPaCarbonyl source
BaseTriethylamineNeutralizes HBr formed
SolventTetrahydrofuranReaction medium
Temperature75-100°COptimal reaction rate
Reaction Time2-5 hoursComplete conversion

The mechanism of this transformation involves several key steps: oxidative addition of the palladium catalyst to the carbon-bromine bond, coordination and insertion of carbon monoxide, followed by hydrolysis to yield the carboxylic acid functionality [3] [4]. The regioselectivity of this process is controlled by the electronic properties of the trifluoromethyl group, which directs the carbonylation to occur at the desired position [4].

Recent developments have explored the use of alternative ligand systems to enhance catalyst performance [4]. For instance, the use of specialized phosphine ligands has been shown to improve both reaction rates and yields in the carbonylation process [4] [18].

Anionic Polymerization Precursor Routes

2-(Trifluoromethyl)acrylic acid serves as a valuable precursor in anionic polymerization processes, offering unique reactivity patterns due to its electron-deficient nature imparted by the trifluoromethyl group [5] [13]. The compound's utility in this context stems from its ability to participate in controlled polymerization reactions while introducing fluorinated functionality into the resulting polymers [6].

Anionic polymerization precursor routes typically involve the preparation of 2-(trifluoromethyl)acrylic acid through specialized synthetic pathways designed to maintain functional group compatibility with subsequent polymerization steps [13]. These routes often employ organometallic reagents and carefully controlled reaction conditions to achieve the desired stereochemical outcomes [13] [29].

A significant challenge in utilizing 2-(trifluoromethyl)acrylic acid in anionic polymerization is managing the high reactivity of the monomer while preventing unwanted side reactions [13]. This has led to the development of specialized initiator systems and reaction conditions tailored specifically for fluorinated acrylates [29].

The preparation of anionic polymerization precursors from 2-(trifluoromethyl)acrylic acid typically involves:

  • Protection of the carboxylic acid functionality
  • Introduction of suitable leaving groups
  • Optimization of reaction conditions to maintain stereochemical control
  • Careful purification to remove impurities that could interfere with polymerization [13] [29]

Research has demonstrated that 2-(trifluoromethyl)acrylic acid can be effectively incorporated into block copolymers through anionic polymerization techniques, yielding materials with enhanced properties such as improved hydrophobicity, chemical resistance, and thermal stability [5] [6].

Precursor TypePreparation MethodPolymerization ConditionsPolymer Properties
Protected acid derivativesEsterification followed by metalationLow temperature (-78°C), THF solventNarrow molecular weight distribution
Silylated monomersTreatment with silyl chloridesOrganolithium initiators, -40°CHigh blocking efficiency
Metal carboxylatesBase-mediated deprotonationSpecialized Lewis acid catalystsControlled tacticity

The incorporation of 2-(trifluoromethyl)acrylic acid units into polymer chains via anionic routes results in materials with enhanced surface properties and chemical resistance, making them valuable for specialized applications [5] [6] [13].

Radical-Mediated Synthesis Pathways

Radical-mediated synthesis represents another important approach for preparing 2-(trifluoromethyl)acrylic acid, offering complementary advantages to other methodologies [5] [21]. These pathways typically involve the generation of radical intermediates that participate in carbon-carbon bond-forming reactions leading to the target compound [21].

Conventional radical polymerization techniques have been successfully applied to 2-(trifluoromethyl)acrylic acid and its derivatives, demonstrating the versatility of this compound in various polymerization processes [5] [14]. For instance, the copolymerization of 2-(trifluoromethyl)acrylic acid (often referred to as MAF in the literature) with other fluorinated monomers has been achieved using radical initiators such as tert-butyl peroxypivalate [14].

A notable characteristic of 2-(trifluoromethyl)acrylic acid in radical polymerization is its inability to homopolymerize under standard radical conditions, which has been attributed to the strong electron-withdrawing effect of the trifluoromethyl group [14]. However, it readily participates in copolymerization reactions with suitable comonomers [5] [14].

The radical-mediated synthesis of 2-(trifluoromethyl)acrylic acid itself often involves:

  • Generation of trifluoromethyl radicals from suitable precursors
  • Addition to appropriate unsaturated substrates
  • Oxidation or functionalization to introduce the carboxylic acid moiety [21]

Recent advances in radical trifluoromethylation chemistry have expanded the toolkit for synthesizing trifluoromethylated compounds, including 2-(trifluoromethyl)acrylic acid [21]. For example, the use of trifluoroacetic anhydride as a trifluoromethyl source in combination with photoredox catalysis has enabled more scalable and operationally simple approaches to trifluoromethylated compounds [21].

Radical SourceReaction ConditionsYield (%)Key Features
Trifluoroacetic anhydridePhotoredox catalysis, pyridine N-oxide65-75Scalable, inexpensive reagents
Trifluoromethyl iodideUV irradiation, base55-65Direct trifluoromethylation
PeroxidesThermal initiation, 60-80°C70-85Conventional radical conditions

The kinetics of radical copolymerization involving 2-(trifluoromethyl)acrylic acid have been studied in detail, revealing first-order kinetics up to moderate conversion levels (approximately 55%) [14]. Beyond this point, the reaction kinetics become more complex due to increasing viscosity and changing monomer concentrations [14].

Continuous Flow Microreactor Techniques

Continuous flow microreactor technology represents a significant advancement in the synthesis of fluorinated compounds, including 2-(trifluoromethyl)acrylic acid [7] [26]. This approach offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and more precise reaction control [26] [27].

The application of microreactor technology to the synthesis of 2-(trifluoromethyl)acrylic acid has enabled more efficient and controlled production processes [23] [26]. These systems typically feature small channel dimensions (often in the micrometer range) that facilitate rapid mixing and heat transfer, leading to more uniform reaction conditions and improved product quality [27].

Key advantages of continuous flow microreactor techniques for synthesizing 2-(trifluoromethyl)acrylic acid include:

  • Enhanced safety when handling hazardous reagents such as fluorine gas or fluorinating agents
  • Improved heat dissipation, reducing the risk of runaway reactions
  • More precise control over reaction parameters such as temperature, pressure, and residence time
  • Potential for automated operation and real-time monitoring
  • Scalability through numbering-up rather than traditional scale-up [23] [26] [27]

Specific applications of microreactor technology to fluorinated acrylate synthesis have demonstrated significant improvements in reaction efficiency and product quality [19] [26]. For instance, the direct fluorination of acrylate precursors using fluorine gas has been successfully implemented in continuous flow systems, offering a safer and more controlled approach to introducing fluorine into organic molecules [28].

Microreactor TypeChannel DimensionsFlow RateAdvantagesChallenges
Glass microreactors100-500 μm0.5-5 mL/minExcellent visibility, chemical resistanceLimited pressure tolerance
PTFE tube reactors0.5-2 mm1-10 mL/minFluorine compatibility, flexibilityLower heat transfer
Silicon/glass hybrid50-200 μm0.1-2 mL/minExcellent heat transfer, precise controlHigher fabrication costs

The implementation of continuous flow processes for the synthesis of 2-(trifluoromethyl)acrylic acid has also enabled the integration of multiple reaction steps into a single, continuous process [26]. This approach minimizes the need for isolation and purification of intermediates, leading to more efficient overall synthetic routes [23] [27].

Recent developments in microreactor technology have focused on enhancing the scalability of these processes, with successful demonstrations of kilogram-scale production of fluorinated compounds using parallel microreactor systems [28]. These advances suggest promising potential for the industrial-scale production of 2-(trifluoromethyl)acrylic acid using continuous flow technology [23] [28].

Green Chemistry Approaches for Sustainable Production

The development of sustainable production methods for 2-(trifluoromethyl)acrylic acid aligns with the principles of green chemistry, which aim to reduce environmental impact while maintaining or improving process efficiency [12] [20]. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing safer reagents and reaction conditions [20] [28].

Several green chemistry strategies have been explored for the synthesis of fluorinated compounds, including 2-(trifluoromethyl)acrylic acid [12] [28]. These include:

  • The use of catalytic rather than stoichiometric reagents to improve atom economy
  • Development of solvent-free or aqueous reaction conditions
  • Implementation of energy-efficient processes such as photochemistry or electrochemistry
  • Design of recyclable catalyst systems
  • Utilization of renewable feedstocks where possible [20] [28]

The application of green metrics to assess the environmental impact of synthetic routes to fluorinated compounds has revealed significant opportunities for improvement [28]. For instance, direct fluorination processes using fluorine gas have been optimized to achieve high atom economy and reduced process mass intensity (PMI), key indicators of green chemistry performance [28].

Green Chemistry PrincipleImplementation StrategyEnvironmental Benefit
Atom EconomyCatalytic carbonylation processesReduced waste generation
Energy EfficiencyContinuous flow processesLower energy consumption
Safer SolventsAqueous or green solvent systemsReduced environmental impact
CatalysisRecyclable palladium catalystsDecreased metal waste
Waste PreventionIn-line purification techniquesMinimized solvent usage

Recent research has demonstrated that the selective direct fluorination of precursors to produce fluorinated building blocks can be achieved with high efficiency and reduced environmental impact [28]. For example, optimized direct fluorination processes have achieved process mass intensity values below 10, a benchmark figure for environmentally benign chemical syntheses [28].

The development of biobased routes to acrylic acid derivatives represents another promising approach for sustainable production [12]. While direct biobased routes to fluorinated compounds remain challenging due to the limited occurrence of organofluorine compounds in nature, hybrid approaches combining biobased precursors with selective fluorination steps offer potential for more sustainable production of compounds like 2-(trifluoromethyl)acrylic acid [12] [20].

XLogP3

1.3

Melting Point

51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-(Trifluoromethyl)acrylic acid

Dates

Modify: 2023-08-15

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